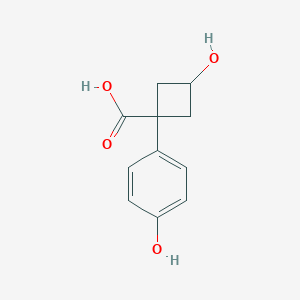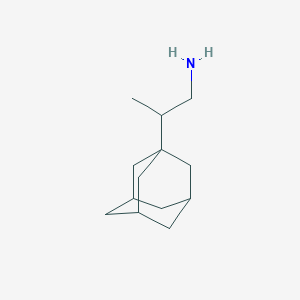
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopentyloxy group attached to a 2,2-dimethylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of cyclopentanol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste.
化学反应分析
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The cyclopentyloxy group may facilitate binding to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
相似化合物的比较
Similar Compounds
Cyclopentyl acetate: Similar in structure but with an acetate group instead of a 2,2-dimethylpropanoic acid backbone.
Cyclopentyl methanol: Contains a hydroxyl group instead of the ester linkage.
2,2-Dimethylpropanoic acid: Lacks the cyclopentyloxy group.
Uniqueness
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclopentyloxy group and the 2,2-dimethylpropanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-cyclopentyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)7-13-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12) |
InChI 键 |
RKTHAMNTXVWQTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1CCCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)


![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)


![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)

